
1,1-Bis(2-bromoethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-bromoethyl)cyclobutane is an organic compound with the molecular formula C8H14Br2. It is a derivative of cyclobutane, where two bromine atoms are attached to the carbon atoms at the 1,1-positions of the cyclobutane ring.
Métodos De Preparación
The synthesis of 1,1-Bis(2-bromoethyl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired positions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
1,1-Bis(2-bromoethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with fewer bromine atoms.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and strong bases like potassium tert-butoxide for elimination . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Bis(2-bromoethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclobutane derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism by which 1,1-Bis(2-bromoethyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds and compounds. In reduction reactions, the bromine atoms are removed, resulting in the formation of less substituted cyclobutane derivatives .
The molecular targets and pathways involved vary based on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to modifications that affect their function .
Comparación Con Compuestos Similares
1,1-Bis(2-bromoethyl)cyclobutane can be compared with other similar compounds, such as:
1,1-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane backbone.
1,2-Dibromocyclobutane: A cyclobutane derivative with bromine atoms at the 1,2-positions.
1,1-Dichloroethylcyclobutane: A similar compound with chlorine atoms instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Propiedades
Número CAS |
1232431-78-5 |
|---|---|
Fórmula molecular |
C8H14Br2 |
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
1,1-bis(2-bromoethyl)cyclobutane |
InChI |
InChI=1S/C8H14Br2/c9-6-4-8(5-7-10)2-1-3-8/h1-7H2 |
Clave InChI |
MVHWISASIDUDAD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


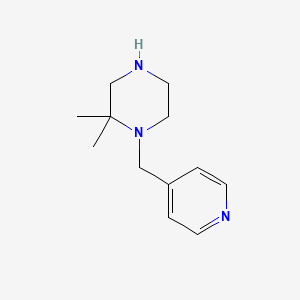
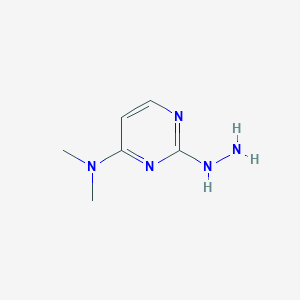
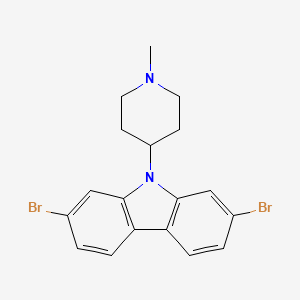
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
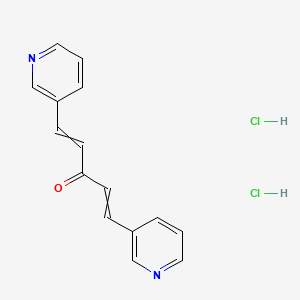
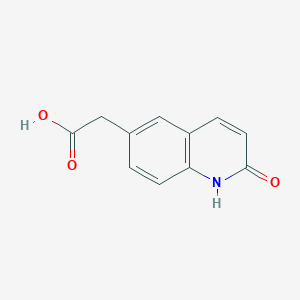
![sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)
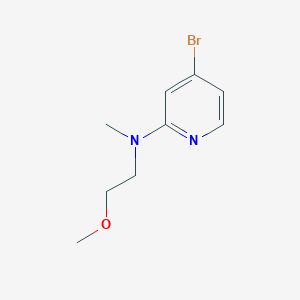
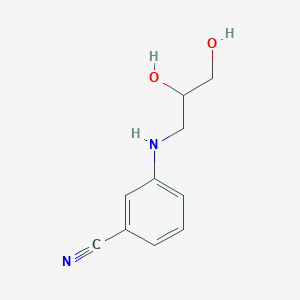
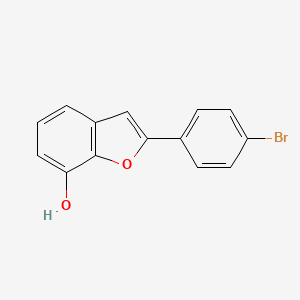
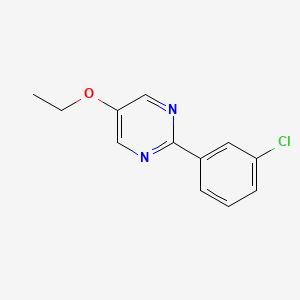
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

